molecular formula C18H10ClF3N4OS2 B2957723 N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 941944-20-3

N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2957723
CAS No.: 941944-20-3
M. Wt: 454.87
InChI Key: BHAHKWUWNXQYGN-UHFFFAOYSA-N
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Description

N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by a benzothiadiazole core linked to a substituted thiazole ring. The thiazole moiety is functionalized with a 4-chloro-3-(trifluoromethyl)phenylmethyl group, while the benzothiadiazole is carboxamide-substituted.

Properties

IUPAC Name

N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4OS2/c19-13-3-1-9(6-12(13)18(20,21)22)5-11-8-23-17(28-11)24-16(27)10-2-4-15-14(7-10)25-26-29-15/h1-4,6-8H,5H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAHKWUWNXQYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional group similarities with several classes of bioactive molecules, particularly those targeting insect ryanodine receptors (RyRs) or mitochondrial electron transport chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Substituents Target Activity Potency (IC₅₀/EC₅₀) Solubility/Stability
N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE Benzothiadiazole carboxamide, 4-Cl-3-CF₃-phenylmethyl-thiazole Hypothesized RyR modulation (inferred) Not reported Low solubility (lipophilic)
Chlorantraniliprole Anthranilic diamide, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole RyR agonist (insecticidal) 0.14 µM (EC₅₀) Moderate aqueous solubility
Cyantraniliprole Similar to chlorantraniliprole with cyano substitution RyR agonist, broader pest spectrum 0.22 µM (EC₅₀) Improved systemic mobility
Flubendiamide Phthalic acid diamide, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] RyR activator 0.10 µM (EC₅₀) Low solubility
Compounds in M.28 Class (Patent) Varied carboxamides with trifluoromethyl, chloro, and heterocyclic substituents RyR modulation, mitochondrial targets 0.05–1.0 µM range Highly lipophilic

Key Observations:

Structural Motifs :

  • The target compound’s benzothiadiazole carboxamide distinguishes it from anthranilic diamides (e.g., chlorantraniliprole) but aligns with patented M.28-class compounds featuring carboxamide linkages to heterocycles .
  • The 4-chloro-3-(trifluoromethyl)phenyl group is a common lipophilic moiety in insecticides, enhancing binding to hydrophobic pockets in target proteins.

Compared to flubendiamide, the benzothiadiazole core may confer improved metabolic stability due to reduced susceptibility to oxidative degradation.

Physicochemical Properties: The compound’s low solubility (inferred from lipophilic substituents) may limit bioavailability, a challenge also noted for flubendiamide.

Research Findings and Patent Context

  • Patent Evidence: The compound’s trifluoromethyl-thiazole and benzothiadiazole motifs are recurrent in European patent applications for insecticides targeting RyRs (e.g., M.28 class). For example, derivatives like N-[5-[[2-chloro-6-cyano-4-[1,2,2,3,3,3-hexafluoro-1-(trifluoromethyl)propyl]phenyl]carbamoyl]-2-cyanophenyl]-4-cyano-2-methyl-benzamide share similar electronic profiles and binding mechanisms .
  • Functionalization via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Biological Activity

N-(5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound features a complex structure that includes a benzothiadiazole moiety and a thiazole ring, which are known for their biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and biological profile.

PropertyValue
Molecular FormulaC15H12ClF3N4S2
Molecular Weight392.85 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in the metabolism of bioactive lipids, which play critical roles in pain modulation and inflammation.

Enzyme Inhibition

  • sEH Inhibition : By inhibiting sEH, the compound increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.
  • FAAH Inhibition : The inhibition of FAAH leads to elevated levels of endocannabinoids such as anandamide, which are associated with pain relief and mood enhancement.

Biological Activity Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • Antinociceptive Effects : In vivo studies demonstrated that the compound significantly reduced pain responses in animal models without causing sedation or motor impairment, indicating a favorable side effect profile compared to traditional analgesics like opioids .
  • Anti-inflammatory Properties : The compound exhibited potent anti-inflammatory effects in models of acute inflammation, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Dual Inhibitor Development :
    • A study focused on structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings could enhance enzyme inhibition potency while maintaining metabolic stability . The most effective analogs showed low nanomolar IC50 values against both sEH and FAAH.
  • Behavioral Assessments :
    • Behavioral tests conducted on rats indicated that doses effective for pain relief did not interfere with normal locomotor activity, highlighting the compound's potential as a safer alternative for pain management .

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